RFC Inhibition: Enhanced Potency vs. 4-Aminopyrazoles
N-(4-Nitrophenyl)-1H-pyrazol-4-amine exhibits potent inhibition of the human reduced folate carrier (RFC), a validated target for anti-cancer and anti-inflammatory therapies. In a direct comparison with a closely related 4-aminopyrazole analog lacking the nitro group, the nitrophenyl derivative demonstrated a 3.1-fold improvement in potency. This data point, derived from a standardized anti-proliferative assay, underscores the value of the 4-nitrophenyl substitution for enhancing target engagement [1].
Analog IC₅₀ = 197 nM
3.1‑fold improvement
| Evidence Dimension | Anti-proliferative activity via human RFC inhibition |
|---|---|
| Target Compound Data | IC50 = 63 nM |
| Comparator Or Baseline | 4-Aminopyrazole analog (CHEMBL3628344) lacking the 4-nitrophenyl group: IC50 = 197 nM |
| Quantified Difference | 3.1-fold increase in potency (lower IC50) for the target compound |
| Conditions | Human RFC2 expressed in human HeLa R1-11 cells; assessed as reduction in cell growth after 96 hrs via CellTiter-Blue assay [1] |
Why This Matters
This direct potency comparison provides a quantitative rationale for selecting this specific nitrophenyl-pyrazole over a simpler 4-aminopyrazole when RFC-mediated anti-proliferative activity is a key project goal, potentially reducing the number of synthesis and screening cycles.
- [1] BindingDB. BDBM50126172 (CHEMBL3628344) Activity Data for Human RFC. Accessed via bdb99.ucsd.edu. View Source
